2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione
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Description
2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.75. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemistry and Properties of Heterocyclic Compounds
The chemistry of heterocyclic compounds, including pyrrolopyrroles and pyridine derivatives, has been a subject of extensive research. These compounds are known for their fascinating variability in chemical properties and potential applications. Studies have summarized the preparation procedures, spectroscopic properties, structural details, and biological activities of these compounds. For example, the review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the chemistry and properties of compounds containing pyridine-2,6-diylbis derivatives, emphasizing their spectroscopic, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).
2. Synthesis and Optical Properties of Diketopyrrolopyrroles
Diketopyrrolopyrroles (DPPs) are one of the most widely used dyes with applications in various fields including pigments, transistors, solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of DPPs have been reviewed in detail, highlighting the significant bathochromic shift in absorption and increase in two-photon absorption cross-section in these analogues. This review by Grzybowski and Gryko (2015) provides critical insights into the progress made over four decades in the synthesis and study of DPPs, paving the way for their use in real-world applications (Grzybowski & Gryko, 2015).
3. Biological and Medicinal Applications
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry due to its versatility in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage of molecules. Studies like the one by Petri et al. (2021) report on bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their biological activities and the influence of steric factors on these activities. The review provides insights into the design and biological profiles of novel pyrrolidine compounds (Petri et al., 2021).
4. Applications in Synthesis of 5H-Pyrano[2,3-d]pyrimidine Derivatives
The synthesis and applications of pyranopyrimidine derivatives, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, have been reviewed, focusing on their use in medicinal and pharmaceutical industries. These compounds are explored for their synthetic pathways, the application of hybrid catalysts in their synthesis, and their broader catalytic applications. The review by Parmar, Vala, and Patel (2023) sheds light on the synthetic challenges and the innovative methodologies employed for the development of these scaffolds (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
(1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-9-4-6-10(7-5-9)18-14(19)12-11-3-1-2-8-17(11)21-13(12)15(18)20/h4-7,11-13H,1-3,8H2/t11-,12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWXMCHZLHISR-UPJWGTAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@H]3[C@H](O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione |
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